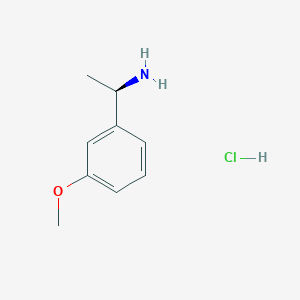

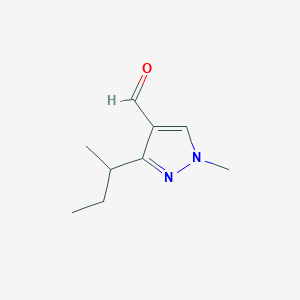

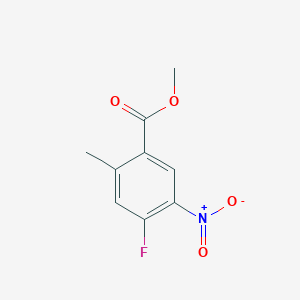

![molecular formula C7H5IN2O B3026943 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190321-89-1](/img/structure/B3026943.png)

4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Übersicht

Beschreibung

The compound "4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one" is a heterocyclic organic molecule that features a pyrrolopyridine core with an iodine substituent. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The iodine atom on the pyrrolopyridine skeleton provides a site for further chemical modifications, making it a versatile intermediate for synthetic chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves catalytic processes or multi-component reactions. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst for iodolactonisation reactions to afford various lactones . Similarly, iodine itself can catalyze the formation of polysubstituted pyrroles in a four-component reaction . Iodocyclization is another common strategy, as seen in the synthesis of furo[2,3-b]pyridin-4(1H)-ones and related compounds . Additionally, 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines have been prepared using a combination of multi-component reactions and iodine-promoted electrophilic cyclization .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For example, the electronic structure of 1,4-dihydropyrrolo[3,2-b]pyrrole was studied using photoelectron spectroscopy, revealing insights into the delocalization of nitrogen lone-pair electrons . The charge density distribution and bonding topology of 4-chloro-1H-pyrrolo[2,3-b]pyridine were investigated using high-resolution X-ray diffraction, highlighting the covalent nature of the bonds within the pyrrolopyridine skeleton . Similarly, the crystal structure and DFT study of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine provided detailed information about the molecular geometry and electronic properties .

Chemical Reactions Analysis

The presence of the iodine atom in the pyrrolopyridine core allows for further functionalization through various chemical reactions. Palladium-catalyzed reactions have been successfully performed on iodinated derivatives to introduce diversity into the resulting scaffold . The iodine atom can also participate in charge-transfer complexes, as demonstrated by equilibrium studies of 4-substituted pyridine 1-oxide-iodine complexes . Iodocyclization reactions have been employed to create iodobi(poly)cyclic ring systems from 1,4-dihydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their substitution patterns. For instance, a series of 1H-pyrrolo[3,2-b]pyridines with different substituents showed varying degrees of anti-secretory activity, lipophilicity, and pKa values . The experimental charge density analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed insights into the strength of intermolecular hydrogen bonds and the kinetic stability of the compound, as indicated by a large HOMO-LUMO energy gap . The physicochemical properties of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine were further explored through molecular electrostatic potentials and frontier molecular orbital analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- 4-Iodo-1H,2H,3H-Pyrrolo[2,3-b]pyridin-2-one derivatives have been synthesized through various methods, including iodine-promoted electrophilic cyclization, offering diversity in structural modifications at multiple positions on the resulting scaffold (Tber et al., 2015). This flexibility allows for a range of subsequent reactions, including palladium-catalyzed coupling, enhancing their applicability in chemical synthesis.

Reactivity Studies

- Studies have explored the reactivity of related compounds, demonstrating the potential for complex transformations. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives under certain conditions has resulted in the formation of naphthyridin-2(1H)-one derivatives, showcasing the molecule's versatility in chemical reactions (Croix et al., 2018).

Applications in Molecular Design

- Research has focused on the design of molecules using derivatives of this compound. For example, studies on molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have provided insights into their potential in nonlinear optics, molecular electrostatics, and as candidates for drug development (Murthy et al., 2017).

Electronic and Structural Analysis

- Investigations into the electronic structure and topological features of related molecules, like 4-chloro-1H-pyrrolo[2,3-b]pyridine, have been conducted. These studies provide valuable insights into the covalent nature of bonds within these molecules and their stability, which is critical for potential applications in various fields (Hazra et al., 2012).

Development of Novel Compounds

- Research efforts have led to the development of novel compounds using this compound as a precursor. These efforts have resulted in the creation of diverse and structurally complex molecules, demonstrating the compound's utility in the synthesis of new chemical entities (Yan et al., 2019).

Safety and Hazards

The safety information for 4-iodo-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one indicates that it is classified under GHS05 and GHS07. The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities againstFGFR1, 2, and 3 . These fibroblast growth factor receptors (FGFRs) play crucial roles in cell differentiation, growth, and angiogenesis .

Mode of Action

Similar compounds have exhibited potentFGFR inhibitory activity . This suggests that 4-Iodo-1H,2H,3H-Pyrrolo[2,3-b]pyridin-2-one might interact with its targets (potentially FGFRs) by inhibiting their activity, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

Given the potential fgfr inhibitory activity, it can be inferred that the compound may affect pathways downstream of fgfrs, such as theRAS/MAPK and PI3K/AKT pathways , which are involved in cell proliferation, survival, and migration .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells . This suggests that this compound might have similar effects.

Eigenschaften

IUPAC Name |

4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCYGWNRRRKZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2NC1=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231199 | |

| Record name | 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190321-89-1 | |

| Record name | 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-iodo-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

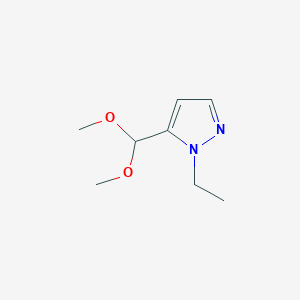

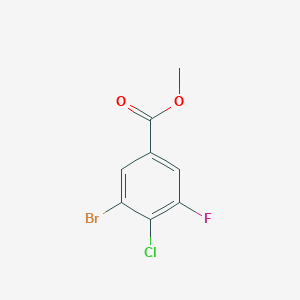

![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3026860.png)

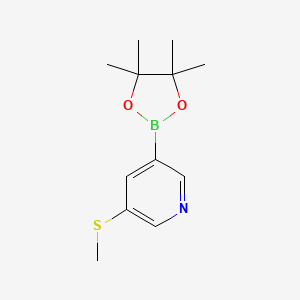

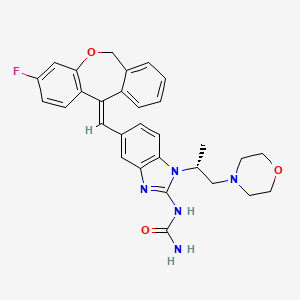

![Tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3026862.png)

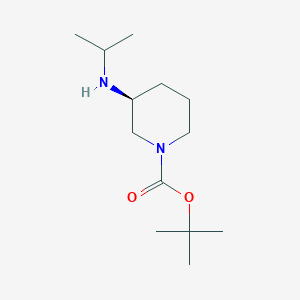

![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)